2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Description
Properties
IUPAC Name |
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O3S2/c1-18-14-15-24(35-18)22-16-36-27-26(22)28(34)32(20-10-3-2-4-11-20)29(31-27)37-17-25(33)30-23-13-7-9-19-8-5-6-12-21(19)23/h2-16H,17H2,1H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAUFRVLLKWCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure integrates multiple heterocyclic components, notably a thieno[2,3-d]pyrimidine core combined with furan and naphthalene moieties. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions that introduce the furan and naphthalene rings into the thieno[2,3-d]pyrimidine framework .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, the thieno[2,3-d]pyrimidine derivatives have been reported to possess potent anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
Key Findings:
- IC50 Values: In comparative studies, related compounds demonstrated IC50 values ranging from 222.72 µg/mL to lower concentrations depending on substituents on the phenyl ring. These values indicate the concentration required to inhibit cell growth by 50% .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3f | MCF-7 | 222.72 |
| 5FU | MCF-7 | 51.47 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against a range of bacterial strains, potentially making it a candidate for further development in treating infections .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in cancer progression or microbial metabolism.
- Oxidative Stress Modulation: It could play a role in modulating oxidative stress pathways, which are critical in both cancer and microbial resistance .
Case Studies
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Study on Antiproliferative Activity:
- Antimicrobial Evaluation:
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide exhibit significant anticancer properties. For instance:
-
Mechanisms of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of critical signaling pathways such as PI3K/AKT, which is essential for cell survival and proliferation.
- Cell cycle arrest at the G2/M phase.
-
In Vitro Studies :
- The compound has shown cytotoxic effects against various cancer cell lines, demonstrating percent growth inhibition (PGI) values comparable to established chemotherapeutics like 5-Fluorouracil.
-
In Vivo Studies :
- Animal models have indicated that this compound can reduce tumor growth effectively while showing minimal toxicity to normal cells.
Anti-inflammatory Applications
In addition to its anticancer properties, this compound may also serve as a potential 5-lipoxygenase (5-LOX) inhibitor , which is crucial for the synthesis of inflammatory mediators. Molecular docking studies suggest that it could be optimized for enhanced anti-inflammatory activity.
Case Studies and Research Findings
Several studies have explored the biological activity of derivatives based on the thieno[2,3-d]pyrimidine scaffold:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 2-[5-(5-methylfuran... | 0.18 | High cytotoxicity against HepG2 cells |
| Staurosporine | 5.07 | Standard reference compound |
| 5-Fluorouracil | 5.18 | Standard reference compound |
These findings indicate that structural modifications can significantly enhance the biological activity of related compounds.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-2-[5-(5-Methylfuran-2-yl)-4-Oxo-3-Prop-2-Enylthieno[2,3-d]Pyrimidin-2-yl]SulfanylAcetamide (CAS: 379236-54-1)
- Key Differences :
- Substituent at position 3 : Prop-2-enyl (allyl) group instead of phenyl.
- Acetamide side chain : N-linked 3-methoxyphenyl vs. naphthalen-1-yl.
- Molecular Formula : C₂₇H₂₄N₃O₄S₂.
2-[(3-Benzyl-4-Oxo-5,6,7,8-Tetrahydro-[1]Benzothiolo[2,3-d]Pyrimidin-2-yl)Sulfanyl]-N-Phenyl-N-Propan-2-ylAcetamide (CAS: 361174-99-4)
- Key Differences: Core structure: Benzothieno[2,3-d]pyrimidine fused with a tetrahydrobenzene ring. Substituents: Benzyl at position 3 and N-isopropyl-N-phenylacetamide side chain.
- Molecular Formula : C₂₉H₂₈N₃O₂S₂.
Physicochemical and Pharmacokinetic Properties
- Key Trends: The naphthalen-1-yl group in the target compound increases hydrophobicity (higher LogP) compared to the allyl analog. The benzothieno analog’s reduced polar surface area may enhance membrane permeability .
Bioactivity and Functional Insights
Antimicrobial Potential
- Target Compound: While direct bioactivity data are unavailable, structurally related sulfanylacetamide-thienopyrimidine derivatives exhibit antimicrobial properties. For example, sulfonamide analogs with similar cores showed inhibitory activity against S. aureus (MIC: 8–32 µg/mL) .
- Allyl Analog : The methoxyphenyl group may enhance interactions with bacterial efflux pumps, as seen in other methoxy-substituted antimicrobials .
Enzyme Binding and Selectivity
- Target Compound : The naphthalene moiety may favor interactions with hydrophobic enzyme pockets, analogous to naphthyl-containing kinase inhibitors.
Preparation Methods
Gewald Aminothiophene Synthesis
The thieno[2,3-d]pyrimidine core is synthesized via a one-pot Gewald reaction:
Table 1: Gewald Reaction Parameters
Cyclization to Thieno[2,3-d]Pyrimidin-4-One
The aminothiophene intermediate undergoes cyclization with 5-methylfuran-2-carbaldehyde:
Table 2: Cyclization Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | 0.1 M HCl | +15% |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Reaction Time | 12 h | Maximizes conversion |
| POCl₃ Equiv. | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 18.9 | 110 | 78 | 95 |
| 10.0 | 100 | 62 | 87 |
Thiolation Reaction
The chlorinated intermediate reacts with a thiol source to introduce the sulfanyl group:
-
Thiol Source : Thiourea or potassium thioacetate.
-
Product : 2-Mercapto-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one.
Acetamide Coupling
Synthesis of N-Naphthalen-1-ylAcetamide
Final Coupling via Nucleophilic Substitution
The sulfanyl-thienopyrimidine reacts with N-naphthalen-1-ylacetamide:
Table 4: Coupling Reaction Metrics
Industrial-Scale Optimization
Continuous Flow Synthesis
Purification Strategies
-
Crystallization : Ethanol/water mixture (7:3) achieves >99% purity.
-
Chromatography : Silica gel (hexane/EtOAc gradient) for lab-scale isolation.
Comparative Analysis of Methods
Table 5: Method Efficiency Comparison
| Step | Conventional Yield (%) | Optimized Yield (%) |
|---|---|---|
| Gewald Synthesis | 65 | 78 (flow reactor) |
| Chlorination | 70 | 85 (excess POCl₃) |
| Acetamide Coupling | 60 | 68 (KOH in DMF) |
Challenges and Solutions
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the thieno[2,3-d]pyrimidine core, followed by functionalization with sulfanyl and naphthylacetamide groups. Critical steps include:
- Ring formation : Cyclization under controlled pH and temperature to avoid side reactions (e.g., using DMF/K₂CO₃ for oxyanion formation) .
- Sulfanyl incorporation : Thiolation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Purification : Column chromatography (silica gel, n-hexane/ethyl acetate) to isolate intermediates and final product . Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. Which spectroscopic methods are essential for validating structural integrity and purity?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., furan methyl at δ ~2.3 ppm, naphthyl protons at δ ~7.5–8.5 ppm) .
- IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S bond) .
- Mass spectrometry : High-resolution MS to verify molecular weight (expected [M+H]⁺ ~600–620 Da) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Conduct accelerated stability studies in solvents (DMSO, ethanol) at 4°C, 25°C, and 40°C for 1–4 weeks.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and compare peak area retention .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across similar thieno[2,3-d]pyrimidine derivatives?
- Structural analogs : Compare IC₅₀ values against structurally related compounds (e.g., furan vs. phenyl substitutions) to identify pharmacophore contributions .
- Assay validation : Replicate assays under standardized conditions (e.g., ATP levels in kinase inhibition studies) to rule out experimental variability .
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR, VEGFR2) and correlate with activity trends .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (target ≤5), solubility, and CYP450 inhibition risks .
- QSAR modeling : Correlate substituent electronegativity (e.g., methylfuran vs. methoxyphenyl) with bioavailability using regression analysis .
- Metabolite prediction : Schrödinger’s MetaSite identifies potential oxidation sites (e.g., furan ring) for metabolic stability optimization .
Q. What experimental approaches validate the compound’s mechanism of action in cellular models?
- Pathway analysis : Western blotting for downstream targets (e.g., p-AKT, p-ERK) after treatment in cancer cell lines .
- Gene knockout : CRISPR-Cas9 silencing of suspected targets (e.g., STAT3) to confirm dependency .
- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ATP) to measure direct target engagement .
Methodological Challenges and Solutions
Q. How to address low yields in the final acetamide coupling step?
- Reagent optimization : Replace traditional EDCl/HOBt with HATU for higher coupling efficiency .
- Solvent selection : Use DCM instead of DMF to reduce side reactions .
- Microwave-assisted synthesis : Apply 100 W, 80°C for 10 minutes to accelerate reaction kinetics .
Q. What techniques mitigate aggregation issues in solubility-limited bioassays?
- Co-solvents : Use 0.1% Tween-80 or β-cyclodextrin to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
